molecular formula C22H30INO2 B13743513 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide CAS No. 10401-25-9

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide

Cat. No.: B13743513
CAS No.: 10401-25-9
M. Wt: 467.4 g/mol
InChI Key: RCNOSIFVZRMVDJ-UHFFFAOYSA-N
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Description

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide is a chemical compound with a complex structure that includes a benzophenone core substituted with a dipropylamino group and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide typically involves multiple steps, starting with the preparation of the benzophenone core. The benzophenone is then reacted with 2-(dipropylamino)propyl chloride in the presence of a base to form the intermediate 2-(2-(Dipropylamino)propoxy)benzophenone. This intermediate is subsequently treated with hydroiodic acid to yield the final hydriodide salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzophenone core to diphenylmethanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dipropylamino group or the propoxy linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone carboxylic acids, while reduction can produce diphenylmethanol derivatives .

Scientific Research Applications

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Dipropylamino)propoxy)benzophenone hydriodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure with similar chemical properties.

    Diphenylmethanol: A reduction product of benzophenone with different reactivity.

    Dihydrocoumarin: A derivative with a similar core structure but different functional groups.

Uniqueness

2-(2-(Dipropylamino)propoxy)benzophenone hydriodide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research .

Properties

CAS No.

10401-25-9

Molecular Formula

C22H30INO2

Molecular Weight

467.4 g/mol

IUPAC Name

1-(2-benzoylphenoxy)propan-2-yl-dipropylazanium;iodide

InChI

InChI=1S/C22H29NO2.HI/c1-4-15-23(16-5-2)18(3)17-25-21-14-10-9-13-20(21)22(24)19-11-7-6-8-12-19;/h6-14,18H,4-5,15-17H2,1-3H3;1H

InChI Key

RCNOSIFVZRMVDJ-UHFFFAOYSA-N

Canonical SMILES

CCC[NH+](CCC)C(C)COC1=CC=CC=C1C(=O)C2=CC=CC=C2.[I-]

Origin of Product

United States

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